molecular formula C9H15NO B13200476 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one

Cat. No.: B13200476
M. Wt: 153.22 g/mol
InChI Key: HOBUTGCZIASQBD-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an amino group, a cyclohexene ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one typically involves the reaction of cyclohexene with an appropriate amine and a ketone. One common method involves the reaction of cyclohexene with 3-aminopropan-1-one under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexene ring and propanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-amino-1-(cyclohexen-1-yl)propan-1-one

InChI

InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h4H,1-3,5-7,10H2

InChI Key

HOBUTGCZIASQBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)CCN

Origin of Product

United States

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